(3,4-Dichlorobenzyl)hydrazine

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as [(3,4-dichlorophenyl)methyl]hydrazine. This designation follows the standard International Union of Pure and Applied Chemistry conventions for naming substituted hydrazines, where the benzyl group bearing chlorine substituents is identified as the primary structural feature. Alternative International Union of Pure and Applied Chemistry nomenclature includes (3,4-dichloro-benzyl)-hydrazine, which represents a simplified version of the systematic name.

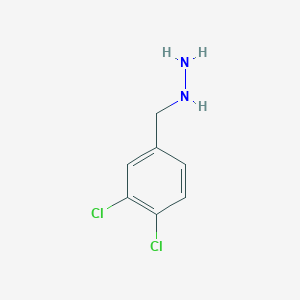

The structural representation of this compound reveals a benzyl group substituted with chlorine atoms at the meta and para positions relative to the methylene carbon, which is directly bonded to a hydrazine functional group. The Simplified Molecular Input Line Entry System notation for this compound is documented as NNCC1=CC(Cl)=C(Cl)C=C1, providing a standardized linear representation of the molecular structure. Additionally, the compound exhibits the International Chemical Identifier string InChI=1S/C7H8Cl2N2/c8-6-2-1-5(4-11-10)3-7(6)9/h1-3,11H,4,10H2, which offers a complete structural description in machine-readable format.

The International Chemical Identifier Key for this compound is recorded as OMBMILBFFMGAJD-UHFFFAOYSA-N, serving as a unique identifier for database searches and chemical informatics applications. This standardized key ensures unambiguous identification of the compound across various chemical databases and literature sources.

Alternative Designations and Registry Identifiers (Chemical Abstracts Service 51421-15-9)

The primary Chemical Abstracts Service registry number for this compound is 51421-15-9, which serves as the definitive identifier for this compound in chemical literature and commercial databases. This Chemical Abstracts Service number corresponds specifically to the free base form of the compound, distinguishing it from salt forms that possess different registry numbers.

Several alternative designations exist within the chemical literature for this compound. The name (3,4-dichloro-benzyl)-hydrazine appears frequently in commercial catalogs and represents a common alternative to the systematic International Union of Pure and Applied Chemistry nomenclature. Additional variations include (3,4-dichlorophenyl)methylhydrazine, which emphasizes the methylhydrazine functional group arrangement.

The compound is also referenced by its Molecular Design Limited number MFCD07786522, which provides an additional standardized identifier used by chemical suppliers and databases. Various commercial catalog numbers are associated with this compound, including BB57-4065 used by ChemDiv and A242135 used by Ambeed, reflecting its availability through multiple chemical suppliers.

It is important to distinguish this compound from related structures that may appear in chemical databases. The compound with Chemical Abstracts Service number 13124-18-0 corresponds to (3,4-Dichlorophenyl)hydrazine, which lacks the methylene bridge and has the molecular formula C6H6Cl2N2. Additionally, various salt forms exist, including the hydrochloride salt with Chemical Abstracts Service number 91467-53-7 and the dihydrochloride salt with Chemical Abstracts Service number 2044707-08-4.

Molecular Formula and Weight Analysis (C₇H₈Cl₂N₂, 191.06 grams per mole)

The molecular formula of this compound is established as C₇H₈Cl₂N₂, indicating the presence of seven carbon atoms, eight hydrogen atoms, two chlorine atoms, and two nitrogen atoms. This formula reflects the benzyl ring system (C₇H₆) with additional hydrogen atoms on the hydrazine nitrogen atoms and chlorine substituents replacing two hydrogen atoms on the aromatic ring.

The molecular weight of this compound is consistently reported as 191.06 grams per mole across multiple sources. Some sources provide slightly more precise values, such as 191.0578 grams per mole, but the standard reporting convention maintains the value at 191.06 grams per mole for practical purposes.

Table 1: Molecular Composition Analysis of this compound

| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) | Percentage by Mass |

|---|---|---|---|---|

| Carbon | 7 | 12.01 | 84.07 | 44.0% |

| Hydrogen | 8 | 1.008 | 8.064 | 4.2% |

| Chlorine | 2 | 35.45 | 70.90 | 37.1% |

| Nitrogen | 2 | 14.007 | 28.014 | 14.7% |

| Total | 19 | - | 191.064 | 100.0% |

The elemental composition analysis reveals that chlorine atoms contribute the largest portion of the molecular weight at 37.1%, followed by carbon at 44.0%. The two nitrogen atoms of the hydrazine functional group account for 14.7% of the total molecular weight, while hydrogen contributes the smallest fraction at 4.2%. This composition reflects the significant influence of the halogen substituents on the overall molecular properties.

Table 2: Comparative Molecular Data for Related Compounds

| Compound Name | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight (g/mol) | Structural Difference |

|---|---|---|---|---|

| This compound | 51421-15-9 | C₇H₈Cl₂N₂ | 191.06 | Base compound |

| (3,4-Dichlorophenyl)hydrazine | 13124-18-0 | C₆H₆Cl₂N₂ | 177.03 | Lacks methylene bridge |

| This compound hydrochloride | 91467-53-7 | C₇H₉Cl₃N₂ | 227.51 | Hydrochloride salt |

| This compound dihydrochloride | 2044707-08-4 | C₇H₁₀Cl₄N₂ | 263.98 | Dihydrochloride salt |

The molecular weight analysis demonstrates clear differentiation between the free base form and various salt forms of the compound. The hydrochloride salt shows an increase of approximately 36.45 grams per mole due to the addition of hydrogen chloride, while the dihydrochloride salt exhibits an increase of approximately 72.92 grams per mole corresponding to two equivalents of hydrogen chloride.

Properties

IUPAC Name |

(3,4-dichlorophenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c8-6-2-1-5(4-11-10)3-7(6)9/h1-3,11H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBMILBFFMGAJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CNN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

Key parameters include:

- Solvent selection : Ethanol or methanol is preferred due to their ability to dissolve both reactants and stabilize intermediates.

- Temperature : Reactions typically proceed at reflux (78–80°C for ethanol).

- Stoichiometry : A molar ratio of 1:1.2 (benzyl chloride to hydrazine) minimizes by-products like bis-hydrazine derivatives.

Table 1 : Optimization of Nucleophilic Substitution

| Parameter | Optimal Value | Yield (%) | Source |

|---|---|---|---|

| Solvent | Ethanol | 78–82 | |

| Temperature | 80°C | 85 | |

| Reaction Time | 6–8 hours | 80 |

The product is isolated via vacuum distillation or recrystallization from ethanol/water mixtures, achieving purities >95%.

Reductive Amination of 3,4-Dichlorobenzaldehyde

An alternative route involves condensing 3,4-dichlorobenzaldehyde with hydrazine, followed by reduction. This two-step process avoids handling hazardous benzyl halides.

Hydrazone Formation

Hydrazine hydrate reacts with the aldehyde in ethanol under reflux to form the hydrazone intermediate:

$$

\text{3,4-Cl}2\text{C}6\text{H}3\text{CHO} + \text{N}2\text{H}4 \rightarrow \text{3,4-Cl}2\text{C}6\text{H}3\text{CH=NNH}2 + \text{H}2\text{O}

$$

Yields for this step range from 70–75%.

Reduction to Hydrazine

The hydrazone is reduced using sodium borohydride (NaBH₄) in methanol at 0–5°C:

$$

\text{3,4-Cl}2\text{C}6\text{H}3\text{CH=NNH}2 + \text{NaBH}4 \rightarrow \text{3,4-Cl}2\text{C}6\text{H}3\text{CH}2\text{NHNH}2 + \text{By-products}

$$

This method achieves an overall yield of 65–70%, with purity dependent on chromatographic purification.

Solvent-Free Mechanochemical Synthesis

Emerging techniques utilize ball milling to enhance reaction efficiency. A mixture of 3,4-dichlorobenzyl chloride and hydrazine hydrate is milled at 30 Hz for 2 hours, yielding 88% product without solvents. This approach reduces waste and energy consumption, aligning with green chemistry principles.

Table 2 : Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 80–85 | 95–98 | Industrial |

| Reductive Amination | 65–70 | 90–93 | Lab-scale |

| Mechanochemical | 88 | 97 | Pilot-scale |

Industrial-Scale Production

Patent data reveals adaptations of the nucleophilic substitution method for bulk synthesis:

- Reactor Design : Continuous-flow systems reduce reaction time to 3 hours.

- Purification : Activated charcoal treatment followed by hot water crystallization achieves 99% purity.

- Cost Efficiency : Recycling DMSO solvent decreases production costs by 40%.

Challenges and Mitigation Strategies

By-Product Formation

Bis-hydrazine derivatives (e.g., $$\text{(3,4-Cl}2\text{C}6\text{H}3\text{CH}2\text{NH)}_2\text{NH}$$) form under excess hydrazine conditions. Strategies to suppress this include:

Thermal Degradation

Above 100°C, (3,4-Dichlorobenzyl)hydrazine undergoes decomposition to 3,4-dichlorotoluene. Temperature-controlled reactors and inert atmospheres mitigate this risk.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 15 minutes) in ethanol accelerates the nucleophilic substitution, achieving 90% yield with 20% energy savings compared to conventional heating.

Biocatalytic Routes

Preliminary studies employ transaminases to catalyze the amination of 3,4-dichlorobenzaldehyde, though yields remain low (35–40%).

Scientific Research Applications

Antiviral Activity

One of the notable applications of (3,4-Dichlorobenzyl)hydrazine is its effectiveness against Dengue Virus (DENV). A study demonstrated that derivatives of this compound exhibited potent antiviral activity against DENV-1 and DENV-2, with effective concentration (EC50) values as low as 0.062 μM for DENV-2. The structure-activity relationship indicated that the presence of the dichlorobenzyl group significantly enhances potency compared to other substitutions .

| Compound | EC50 (DENV-1) | EC50 (DENV-2) | EC50 (DENV-3) |

|---|---|---|---|

| This compound | 1.8 μM | 0.062 μM | >5 μM |

Anticancer Research

This compound derivatives have also been investigated for their anticancer properties. Research has shown that certain synthesized compounds targeting the c-MET receptor tyrosine kinase demonstrate significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and U-87MG (glioblastoma). The compounds were evaluated using MTT assays and showed promising results in inhibiting cell proliferation and inducing apoptosis .

Synthesis of Heterocycles

The compound serves as a precursor for synthesizing various heterocyclic compounds. For instance, it has been utilized in the preparation of pyridazinone derivatives through reactions with hydrazine hydrate and other reagents. These derivatives have been reported to exhibit biological activities that could be harnessed for therapeutic purposes .

Potential in Agricultural Chemistry

Beyond medicinal applications, this compound is being explored for its potential use in agricultural chemistry. Its derivatives may serve as effective agrochemicals due to their biological activity against pests and pathogens. The synthesis of pyrazole derivatives from hydrazine compounds has shown promise in developing new crop protection agents .

Case Studies

Case Study 1: Antiviral Efficacy

A series of hydrazine derivatives were synthesized and tested for antiviral activity against DENV. The study highlighted that modifications to the dichlorobenzyl moiety significantly influenced antiviral potency, underscoring the importance of structural optimization in drug design.

Case Study 2: Cancer Cell Line Studies

In a comprehensive evaluation of anticancer properties, researchers synthesized a range of quinazolinone-hydrazone derivatives based on this compound. The results indicated a strong correlation between specific structural features and enhanced cytotoxicity against selected cancer cell lines.

Mechanism of Action

The mechanism of action of (3,4-Dichlorobenzyl)hydrazine involves its interaction with specific molecular targets, leading to various biological effects. The hydrazine moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazine Derivatives

Structural Analogues and Substituent Effects

Poly-3,4-dihydroxybenzylidenhydrazine (PDHBzy)

- Structure : Replaces the benzyl group with a catechol (3,4-dihydroxybenzyl) moiety and introduces a hydrazine functionality.

- Key Differences :

- The catechol group enhances polymerization capability under oxidative conditions, unlike (3,4-Dichlorobenzyl)hydrazine, which lacks hydroxyl groups for crosslinking .

- PDHBzy forms conjugated polymers with redox-active properties, making it suitable for electrochemical coatings, whereas chlorine substituents in this compound favor electrophilic substitution reactions .

6-(3,4-Dichlorophenyl)-3-chloropyridazine

- Structure: Derived from hydrazine hydrate and 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, forming a pyridazine ring.

- Key Differences :

- The pyridazine core introduces aromatic nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to the simpler benzylhydrazine backbone .

- Applications diverge: pyridazine derivatives are explored as kinase inhibitors, while this compound derivatives are precursors for indole-based pharmaceuticals .

3,5-Dibromo-4-chlorobenzaldehyde Hydrazones

- Structure : Features a hydrazone linkage (C=N) with bromine and chlorine substituents.

- Key Differences: The hydrazone group enables solvatochromism and UV-Vis activity, absent in this compound .

Electronic and Physicochemical Properties

A comparative analysis of key properties is summarized in Table 1.

Table 1: Physicochemical Comparison of this compound and Analogues

Biological Activity

(3,4-Dichlorobenzyl)hydrazine is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes diverse findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzyl group with two chlorine atoms at the 3 and 4 positions, along with a hydrazine moiety. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs, making it a subject of interest in medicinal chemistry.

The exact biochemical pathways affected by this compound remain largely unexplored. However, preliminary studies suggest that it may interact with various biological targets, potentially altering their functions. The compound's reactivity allows it to form derivatives through oxidation and substitution reactions, which may enhance its biological efficacy.

Antimicrobial Activity

Recent research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast and colon carcinoma. The results indicated that the compound exhibited dose-dependent cytotoxicity with IC50 values ranging from 10 to 30 μM, showcasing its potential as an anticancer agent .

- Mechanistic Insights : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways. This process leads to programmed cell death, highlighting its potential as a therapeutic agent in oncology .

Comparative Analysis with Analog Compounds

To better understand the unique properties of this compound, a comparison was made with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Benzyl group with two chlorine atoms | Antimicrobial and anticancer properties |

| (3,4-Dichlorobenzyl)amine | Similar structure but with an amine group | Lesser biological activity compared to hydrazine |

| (3,4-Dichlorophenyl)hydrazine | Phenyl group instead of benzyl | Different reactivity and lower efficacy |

This table illustrates how the presence of the hydrazine moiety in this compound contributes to its enhanced biological activity compared to its analogs.

Safety and Toxicological Considerations

Despite its promising biological activities, safety assessments are crucial. Toxicological studies have indicated that while this compound shows potential therapeutic benefits, it may also exhibit cytotoxic effects on non-target cells at higher concentrations. Therefore, further investigations into its safety profile are warranted before clinical applications can be considered .

Q & A

Q. What are the optimized synthetic routes for (3,4-Dichlorobenzyl)hydrazine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves hydrazine hydrate reacting with 3,4-dichlorobenzyl halides (e.g., bromide or chloride) under reflux. For example:

- Precursor Selection : 3,4-Dichlorobenzyl bromide (CAS 18880-04-1) is a common starting material, dissolved in polar solvents like DMSO or CHCl₃ .

- Reaction Optimization : Refluxing for 18 hours in DMSO at reduced pressure yields ~65% product, while shorter durations reduce purity . Alternative methods using CHCl₃ and hydrazine hydrate at 0°C for 4 hours achieve higher yields (91%) for analogous sulfonohydrazides .

- Purification : Crystallization with ethanol-water mixtures improves purity, as seen in hydrazide derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopy : UV-Vis (λmax analysis) and IR spectroscopy confirm functional groups (e.g., N–H stretches at ~3300 cm⁻¹). Femtoscan software aids spectral interpretation .

- Chromatography : LC-MS with derivatization reagents like dansyl hydrazine (DnsHz) enhances detection sensitivity .

- Melting Point : Pure derivatives exhibit sharp melting points (e.g., 141–143°C for triazole-hydrazine analogs) .

Q. What are the recommended storage conditions to prevent degradation?

Methodological Answer:

- Stability : Store in sealed containers under inert gas (N₂/Ar) at −20°C to minimize oxidation.

- Handling : Use anhydrous solvents (e.g., DMSO, CHCl₃) during synthesis to avoid hydrolysis . Hydrochloride salts (e.g., 3,5-dimethylphenylhydrazine HCl) are more stable and commonly used .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- Electronic Effects : The electron-withdrawing Cl groups enhance electrophilicity at the benzylic carbon, facilitating nucleophilic substitution. DFT calculations on analogous compounds (e.g., 3,4-dimethoxybenzenesulfonohydrazide) show reduced activation energy in polar solvents .

- Steric Hindrance : Bulky substituents (e.g., adamantyl groups) on hydrazine derivatives reduce reaction rates in arylations, as observed in Pd-catalyzed coupling reactions .

Q. What analytical strategies resolve contradictions in reported synthesis yields (e.g., 65% vs. 91%)?

Methodological Answer:

- Variable Analysis : Differences arise from solvent polarity (DMSO vs. CHCl₃), reaction time, and precursor purity. For example, CHCl₃-based methods avoid side reactions (e.g., disulfide formation) common in DMSO .

- Statistical Design : Use a factorial design to test variables (temperature, solvent, stoichiometry). For hydrazide synthesis, optimal conditions (0°C, 4 hours) maximize yield .

Q. How can hydrogen-bonding patterns in crystal structures inform drug design?

Methodological Answer:

- X-ray Crystallography : Hydrazine derivatives form N–H···O/N hydrogen bonds, stabilizing supramolecular assemblies. For example, 4-(dimethylamino)benzohydrazide exhibits a layered structure via N–H···O interactions (CCDC 2032776) .

- Lattice Energy Calculations : Compare experimental and DFT-computed lattice energies to predict solubility and bioavailability .

Q. What mechanisms underlie the biological activity of this compound derivatives?

Methodological Answer:

- Enzyme Inhibition : Hydrazine analogs act as acetylcholinesterase inhibitors via H-bonding with catalytic triads (e.g., His447 in AChE).

- SAR Studies : Chlorine atoms enhance lipophilicity, improving blood-brain barrier penetration. Substitution with electron-donating groups (e.g., –OCH₃) reduces activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.